molecular formula C14H11N3O2S B2510106 2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid CAS No. 445391-28-6

2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid

Cat. No.: B2510106
CAS No.: 445391-28-6
M. Wt: 285.32
InChI Key: TTYVRSNZLYOFEC-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone substituted with a sulfanyl group linked to a 5-cyano-2,3'-bipyridine moiety. The sulfanyl (thioether) group may facilitate redox interactions or serve as a site for further functionalization.

Properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9(14(18)19)20-13-10(7-15)4-5-12(17-13)11-3-2-6-16-8-11/h2-6,8-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVRSNZLYOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CC(=N1)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid typically involves several steps, including cross-coupling reactions and heterocyclization of pyridine-containing substrates. One common method is the Negishi coupling, where 2-bromopyridine is treated with a Grignard reagent, followed by transmetalation to a zinc derivative, which then enters a cross-coupling reaction . Another method involves the reductive coupling of halopyridine in the presence of a nickel salt and metallic zinc .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bipyridine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated bipyridine derivatives.

Scientific Research Applications

2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of analogous compounds:

Compound Name (IUPAC) Key Functional Groups Applications/Properties References
2-({5-Cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid Bipyridine, cyano, sulfanyl, propanoic acid Potential ligand for metal coordination or drug design (inferred)
2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic acid (PABTC) Butylsulfanyl, carbothioyl (RAFT agent), propanoic acid RAFT polymerization agent for controlled radical polymerization
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Carboxymethyl sulfanyl, oxo, phenyl, butanoic acid Lead compound in medicinal chemistry; crystallographically characterized
N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Ester, phenylphenylmethyl, amino Enzyme inhibition (patent-derived; likely protease inhibitor)
3-((1-(cis-4-Carboxycarbonyl-cis-3-butylcyclohexyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic acid Methoxyethoxy, cyclohexane-carboxylic acid Prodrug design (enhanced solubility or bioavailability)

Key Research Findings

Electronic and Steric Effects: The cyano group in the target compound likely increases acidity (pKa reduction) compared to alkyl-substituted analogs like PABTC, which lacks electron-withdrawing groups on its aromatic system . The bipyridine moiety may enable π-π stacking or metal coordination, distinguishing it from compounds with single aromatic rings (e.g., phenylbutanoic acid derivatives in ).

Applications in Polymer Science :

  • PABTC () demonstrates efficacy in acid-triggered RAFT polymerization due to its carbothioyl group, which stabilizes radical intermediates. The target compound’s bipyridine system may lack this reactivity but could serve as a ligand in metal-mediated polymerizations .

Medicinal Chemistry Potential: Compounds with methoxyethoxy or ester groups () are often designed as prodrugs or to improve membrane permeability. In contrast, the target compound’s rigid bipyridine structure may optimize binding to hydrophobic enzyme pockets . The carboxymethyl sulfanyl group in ’s lead compound enhances hydrogen-bonding capacity, a feature absent in the cyano-bipyridine analog .

Synthetic and Analytical Insights :

  • NMR and crystallography data () confirm the stability of sulfanyl-containing compounds in solution and solid states. The target compound’s bipyridine system may complicate crystallization due to conformational flexibility .

Biological Activity

2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of a bipyridine core and a sulfanyl group suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be described as having the following structural formula:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_2\text{S}

This structure includes:

  • Bipyridine core : Contributes to electron delocalization and potential interactions with metal ions.
  • Cyano group : Enhances lipophilicity and may play a role in biological activity.
  • Sulfanyl group : Known to participate in redox reactions and can influence the compound's reactivity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The bipyridine moiety is often associated with enhanced activity against various bacterial strains. For instance, related bipyridine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Bipyridine Derivative A15.6S. aureus
Bipyridine Derivative B31.2E. faecalis
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The bipyridine core may facilitate binding to essential enzymes or proteins involved in microbial metabolism.
  • The sulfanyl group could participate in redox reactions, potentially disrupting cellular processes in target organisms.

Case Studies

  • Inhibition of Biofilm Formation : A study examined the effect of similar compounds on biofilm formation in Pseudomonas aeruginosa. Results indicated that these compounds could significantly reduce biofilm mass, suggesting potential applications in treating chronic infections .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related bipyridine compounds on human cell lines. While some derivatives exhibited low cytotoxicity, others showed significant cell death at higher concentrations .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of bipyridine-based compounds, including this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the cyano or sulfanyl groups can enhance or diminish biological activity.
  • Potential Therapeutic Applications : Given its structural characteristics, this compound may serve as a lead for developing new antimicrobial agents or therapeutic agents targeting specific pathways in microbial metabolism.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the bipyridine core via Suzuki-Miyaura coupling between pyridyl boronic acids and halopyridines, ensuring regioselective cyanide substitution at the 5-position .
  • Step 2: Thiolation at the 6-position using reagents like Lawesson’s reagent or thiourea under controlled pH (7–8) to avoid over-sulfuration.
  • Step 3: Propanoic acid side-chain introduction via nucleophilic substitution or thiol-ene "click" chemistry. Protection of the carboxylic acid group (e.g., tert-butyl ester) during synthesis prevents undesired side reactions .
  • Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via 1^1H NMR (DMSO-d6, δ 8.5–9.0 ppm for bipyridine protons) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Complementary Techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfanyl linkage and bipyridine geometry .
  • Reference Standards: Compare data with IUPAC-predicted 13^13C NMR shifts (e.g., carbonyl carbons at ~170 ppm) and NIST Chemistry WebBook entries for related bipyridines .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
  • Spectroscopy:
    • NMR: 1^1H NMR in DMSO-d6 to identify aromatic protons (δ 7.5–9.0 ppm) and the sulfanyl-propanoic acid chain (δ 2.5–3.5 ppm) .
    • IR: Confirm cyano (C≡N stretch at ~2230 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3000 cm1^{-1}) groups .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

  • pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–10, 37°C) with HPLC monitoring. The carboxylic acid group may degrade at pH >8, requiring formulation in neutral buffers (e.g., PBS) .
  • Light/Temperature Sensitivity: Store lyophilized samples at -20°C in amber vials. Assess photodegradation under UV/vis light (λ = 254 nm) for 24 hours .
  • Chelation: Add EDTA (1 mM) to prevent metal-catalyzed oxidation of the sulfanyl group .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced: How can structure-activity relationship (SAR) studies guide modification of the bipyridine moiety?

Methodological Answer:

  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Modify the cyano group to electron-withdrawing substituents (e.g., -NO2_2) to enhance binding affinity .
  • Synthetic Probes: Prepare analogs with fluorinated bipyridines (e.g., 5-fluoro substitution) for 19^{19}F NMR tracking in cellular uptake studies .
  • Bioassays: Test against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC50_{50} values to correlate electronic effects (Hammett σ constants) with cytotoxicity .

Advanced: How to address conflicting bioactivity data across different research groups?

Methodological Answer:

  • Standardized Protocols: Adopt USP guidelines for assay validation (e.g., <1225> for HPLC methods) to ensure reproducibility .
  • Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and validate cell line authenticity via STR profiling .
  • Meta-Analysis: Use tools like RevMan to statistically reconcile data outliers, accounting for variables like serum concentration in cell media .

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